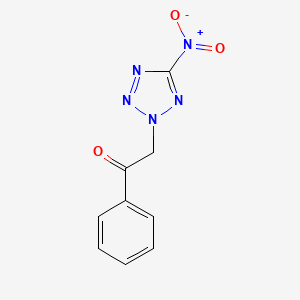![molecular formula C22H16Br2N2O4 B11559160 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11559160.png)
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:
Bromination: The starting material, a phenyl benzoate derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.
Hydrazone Formation: The brominated intermediate reacts with hydrazine derivatives to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves esterification to introduce the benzoate group, typically using benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituents or the hydrazone linkage, potentially yielding debrominated or reduced hydrazone products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Debrominated phenyl benzoate or reduced hydrazone derivatives.
Substitution: Functionalized phenyl benzoate derivatives with various substituents replacing the bromine atoms.
Applications De Recherche Scientifique
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its hydrazone linkage and aromatic rings. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl acetate: Similar structure but with an acetate group instead of a benzoate.
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl propionate: Similar structure but with a propionate group.
Propriétés
Formule moléculaire |
C22H16Br2N2O4 |
|---|---|
Poids moléculaire |
532.2 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c23-17-11-16(13-25-26-21(28)19(27)14-7-3-1-4-8-14)20(18(24)12-17)30-22(29)15-9-5-2-6-10-15/h1-13,19,27H,(H,26,28)/b25-13+ |
Clé InChI |
KTRBKDZRWLEYGV-DHRITJCHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11559079.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559084.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11559092.png)
![3-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11559095.png)

![(3E)-N-(3,4-dichlorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11559107.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
![N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559138.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11559143.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11559148.png)

